2,2-Bis(aminoethoxy)propane

CAS No.: 127090-71-5

Cat. No.: VC5370086

Molecular Formula: C7H18N2O2

Molecular Weight: 162.233

* For research use only. Not for human or veterinary use.

Specification

| CAS No. | 127090-71-5 |

|---|---|

| Molecular Formula | C7H18N2O2 |

| Molecular Weight | 162.233 |

| IUPAC Name | 2-[2-(2-aminoethoxy)propan-2-yloxy]ethanamine |

| Standard InChI | InChI=1S/C7H18N2O2/c1-7(2,10-5-3-8)11-6-4-9/h3-6,8-9H2,1-2H3 |

| Standard InChI Key | YDMYVTCIPQGGPB-UHFFFAOYSA-N |

| SMILES | CC(C)(OCCN)OCCN |

Introduction

Chemical Structure and Physicochemical Properties

Molecular Architecture

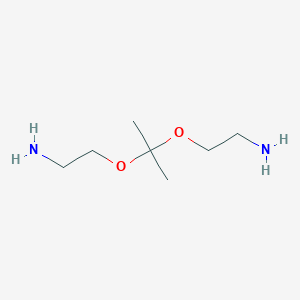

BAEP’s structure consists of a central propane moiety (C₃H₆) linked to two ethoxyamine groups (-O-CH₂-CH₂-NH₂) at the 1 and 3 positions. The IUPAC name, 2-[2-(2-aminoethoxy)propan-2-yloxy]ethanamine, reflects this arrangement . The presence of primary amines and ether linkages facilitates its reactivity in cross-linking reactions, while the ketal group confers pH-dependent degradability .

Table 1: Key Physicochemical Properties of BAEP

Spectroscopic Characterization

FT-IR and Raman studies, coupled with density functional theory (DFT) calculations, have elucidated BAEP’s vibrational modes . Key findings include:

-

NH₂ Stretching: Bands at 3,372 cm⁻¹ (Raman) and 3,370 cm⁻¹ (IR) correspond to antisymmetric NH₂ vibrations, while symmetric modes appear at 3,309 cm⁻¹ (Raman) and 3,297 cm⁻¹ (IR) .

-

CH Stretching: Peaks near 2,992 cm⁻¹ (IR) and 2,938 cm⁻¹ (Raman) arise from CH₂ and CH₃ groups .

-

Ketal Group Signature: A distinct singlet at 1.37 ppm in ¹H NMR confirms the presence of the acid-labile ketal moiety .

DFT simulations using the B3LYP/6-311++G(d,p) basis set identified C25 as the most stable conformer, with energy 0.2 kcal/mol lower than the next stable form (C23) . These studies validate BAEP’s planar geometry and intramolecular hydrogen bonding .

Synthesis and Industrial Production

Laboratory-Scale Synthesis

BAEP is synthesized via a two-step process :

-

Phthalimide Protection: Reacting N-(2-hydroxyethyl)phthalimide with 2,2-dimethoxypropane in dry toluene yields 2,2-bis(phthalimidoethoxy)propane.

-

Deprotection: Hydrolysis with 6 M NaOH removes the phthalimide groups, producing BAEP in 56% yield .

Reaction Scheme:

Industrial Manufacturing

Industrial production scales this process, optimizing for yield (>90%) and purity. Purification involves distillation under reduced pressure or recrystallization from non-polar solvents. The final product is stored at -20°C under inert atmosphere to prevent degradation .

Mechanism of Action and Biochemical Pathways

Cross-Linking Mechanism

BAEP’s primary amines react with electrophilic groups (e.g., NHS esters, isocyanates) to form stable amide or urea bonds . In biological systems, it cross-links polypeptides via lysine side chains, creating pH-sensitive networks that degrade in acidic environments (e.g., tumor microenvironments) .

pH-Responsive Degradation

The ketal group hydrolyzes under acidic conditions (pH <5), releasing encapsulated drugs or disassembling polymeric matrices . This property is exploited in drug delivery systems targeting acidic tissues.

Applications in Scientific Research

Biomedical Applications

-

Drug Delivery: BAEP-based nanogels release anticancer agents (e.g., doxorubicin) in response to tumor acidity, enhancing therapeutic efficacy .

-

Immunotherapy: Conjugation with TLR7/8 agonists (e.g., imidazoquinoline) activates dendritic cells, promoting antitumor immunity without systemic inflammation .

Polymer Chemistry

-

Polyurea/Polyurethane Synthesis: BAEP serves as a cross-linker, imparting biodegradability and pH sensitivity to polymers.

-

Smart Materials: pH-responsive hydrogels for wound dressings and tissue engineering .

Table 2: Key Applications of BAEP

| Field | Application | Reference |

|---|---|---|

| Medicine | Targeted drug delivery systems | |

| Immunology | Nanogel-based cancer immunotherapy | |

| Materials Science | Biodegradable polymers | |

| Biochemistry | Protein cross-linking studies |

Spectroscopic and Computational Studies

Vibrational Spectroscopy

FT-IR and Raman analyses, supported by DFT, assign 81 normal vibrational modes to BAEP . The scaled quantum mechanical (SQM) method corroborates experimental data, with a mean absolute error of <2% for B3LYP/6-311++G(d,p) calculations .

Conformational Analysis

Among 30 possible conformers, C25 dominates (71% abundance) due to favorable intramolecular hydrogen bonds and minimized steric hindrance .

Comparison with Similar Compounds

BAEP’s uniqueness lies in its acid-labile ketal group and dual amine functionality, distinguishing it from non-degradable cross-linkers (e.g., glutaraldehyde) and monofunctional amines.

Future Perspectives

Research directions include:

-

Multifunctional Nanocarriers: Integrating BAEP with stimuli-responsive motifs (e.g., redox-sensitive linkers).

-

Environmental Applications: Degradable polymers for sustainable packaging.

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume